molecular formula C12H10ClN5O B2825245 2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine CAS No. 190654-89-8

2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine

Cat. No.: B2825245
CAS No.: 190654-89-8
M. Wt: 275.7
InChI Key: VEMDTFVUDJLJKF-UHFFFAOYSA-N
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Description

2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine is a chemical compound with a complex structure that includes a purine ring substituted with a chlorine atom and a methoxyphenyl group

Preparation Methods

The synthesis of 2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine typically involves multiple steps. One common synthetic route includes the reaction of 7H-purin-6-amine with 3-methoxyaniline in the presence of a chlorinating agent such as thionyl chloride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove the chlorine atom.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine can be compared with other similar compounds, such as:

    2-chloro-N-(4-methoxyphenyl)-7H-purin-6-amine: This compound has a similar structure but with a different position of the methoxy group, which can lead to different chemical and biological properties.

    2-chloro-N-(3,4-dimethoxyphenyl)-7H-purin-6-amine: The presence of an additional methoxy group can significantly alter the compound’s reactivity and interactions.

Properties

IUPAC Name

2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5O/c1-19-8-4-2-3-7(5-8)16-11-9-10(15-6-14-9)17-12(13)18-11/h2-6H,1H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMDTFVUDJLJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=NC3=C2NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 2,6-dichloropurine (3.78 g; 0.02 mol) and m-anisidine (3.69 g; 0.03 mol) in n-pentanol (40 ml), triethylamine (7 ml; 0.05 mol) was added. The reaction mixture was stirred at 100° C. for 4 hours and then it was allowed to cool to the room temperature. The white precipitate was collected, washed with isopropanol (2×10 ml) and water (3×10 ml). The crude product was purified by the crystallization from methanol in the presence of activated charcoal to give white crystals. Yield: 4.36 g (77.8%). TLC (chloroform-methanol; 85:15): one single spot, free of starting material, HPLC purity: 98+%
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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